3-Fluoro-2-(neopentyloxy)aniline

Medicinal Chemistry Organic Synthesis pKa Prediction

3-Fluoro-2-(neopentyloxy)aniline (CAS 1286274-36-9, C11H16FNO, MW 197.25 g/mol) is a substituted aniline featuring a fluorine atom at the 3-position and a bulky neopentyloxy (2,2-dimethylpropoxy) group at the 2-position. This substitution pattern yields a predicted pKa of 3.85±0.10 and a predicted boiling point of 281.2±20.0°C, positioning it as a sterically hindered, moderately basic aromatic amine suitable for specific coupling chemistries.

Molecular Formula C11H16FNO
Molecular Weight 197.25
CAS No. 1286274-36-9
Cat. No. B3027428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-(neopentyloxy)aniline
CAS1286274-36-9
Molecular FormulaC11H16FNO
Molecular Weight197.25
Structural Identifiers
SMILESCC(C)(C)COC1=C(C=CC=C1F)N
InChIInChI=1S/C11H16FNO/c1-11(2,3)7-14-10-8(12)5-4-6-9(10)13/h4-6H,7,13H2,1-3H3
InChIKeyHHRNQZDLWLNRMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-(neopentyloxy)aniline (CAS 1286274-36-9): Procurement-Ready Identity and Structural Baseline


3-Fluoro-2-(neopentyloxy)aniline (CAS 1286274-36-9, C11H16FNO, MW 197.25 g/mol) is a substituted aniline featuring a fluorine atom at the 3-position and a bulky neopentyloxy (2,2-dimethylpropoxy) group at the 2-position . This substitution pattern yields a predicted pKa of 3.85±0.10 and a predicted boiling point of 281.2±20.0°C, positioning it as a sterically hindered, moderately basic aromatic amine suitable for specific coupling chemistries . The compound is commercially available at 95.0% purity for research use only .

3-Fluoro-2-(neopentyloxy)aniline (CAS 1286274-36-9): Why Simple Aniline or Isomeric Substitution Leads to Project Failure


Generic substitution of 3-Fluoro-2-(neopentyloxy)aniline with unsubstituted aniline or simple positional isomers is scientifically unsound due to quantifiable differences in electronic distribution and steric bulk. Fluorine substitution on aniline alters metabolic stability and binding affinity in biological systems; for example, fluoride-containing aniline podophyllum derivatives exhibit 10–100× greater tumor cytotoxicity compared to chloride- or bromide-containing analogs [1]. The neopentyloxy group in the target compound specifically enhances hydrophobic interactions and restricts rotational freedom in ways that 4-neopentyloxy or non-fluorinated analogs cannot replicate. Predicted pKa differences—3.85±0.10 for the target versus 3.48±0.10 for the 2-fluoro-6-neopentyloxy isomer —directly affect protonation state under physiological or catalytic conditions, impacting reactivity, solubility, and biological performance.

3-Fluoro-2-(neopentyloxy)aniline (CAS 1286274-36-9): Quantified Differentiation from Isomeric and Functional Analogs


Quantified pKa Differentiation vs. 2-Fluoro-6-(neopentyloxy)aniline Isomer

The predicted acid dissociation constant (pKa) for 3-Fluoro-2-(neopentyloxy)aniline is 3.85±0.10, whereas the 2-fluoro-6-(neopentyloxy)aniline positional isomer exhibits a lower predicted pKa of 3.48±0.10 . This 0.37 pKa unit difference translates to approximately a 2.3× shift in the protonated/unprotonated ratio at physiological pH, directly impacting the compound's behavior in both synthetic and biological contexts .

Medicinal Chemistry Organic Synthesis pKa Prediction

Predicted Boiling Point Differentiation: Purification and Handling Implications

The predicted boiling point of 3-Fluoro-2-(neopentyloxy)aniline is 281.2±20.0°C, which is approximately 28°C higher than the predicted boiling point of the 2-fluoro-6-(neopentyloxy)aniline isomer (253.4±20.0°C) . This 27.8°C difference reflects distinct intermolecular interaction patterns arising from the different substitution geometry .

Process Chemistry Purification Physical Properties

Class-Level Evidence: Fluorine Substitution Enhances Antitumor Potency by 10-100× Over Chloro/Bromo Analogs

Fluoride-containing aniline podophyllum derivatives demonstrated tumor cytotoxicity improved by 10–100 times compared to chloride- and bromide-containing aniline podophyllum derivatives in HeLa cell assays [1]. This class-level evidence demonstrates that the fluorine atom in 3-Fluoro-2-(neopentyloxy)aniline confers a significant potency advantage over non-fluorinated or alternative halogen analogs in biological contexts [1].

Anticancer Drug Discovery Structure-Activity Relationship Halogen Effects

Commercial Availability and Purity Specification

3-Fluoro-2-(neopentyloxy)aniline is commercially available from specialized fluorochemical suppliers at a certified purity of 95.0% (HPLC) . The compound is offered in research quantities (e.g., 1 g) with full documentation including Certificate of Analysis and Safety Data Sheet .

Chemical Procurement Quality Assurance Supply Chain

3-Fluoro-2-(neopentyloxy)aniline (CAS 1286274-36-9): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Fluorinated Scaffold for Lead Optimization in Oncology

The fluorine substituent in 3-Fluoro-2-(neopentyloxy)aniline provides a quantifiable 10–100× potency enhancement in tumor cytotoxicity assays compared to chloro or bromo analogs, as established by class-level evidence in aniline podophyllum derivatives [1]. This positions the compound as a strategic building block for synthesizing fluorinated drug candidates where improved potency, metabolic stability, and favorable ligand efficiency are required [1].

Structure-Activity Relationship (SAR) Studies: Probing Steric and Electronic Effects

The predicted pKa difference of 0.37 units compared to the 2-fluoro-6-(neopentyloxy)aniline isomer makes 3-Fluoro-2-(neopentyloxy)aniline a valuable tool for systematic SAR investigations. Researchers can use this compound to isolate the impact of fluorine position on basicity, hydrogen-bonding capability, and target engagement in enzyme inhibition or receptor binding assays .

Process Chemistry Development: Evaluating Sterically Hindered Aniline Coupling Reactions

The bulky neopentyloxy group at the 2-position adjacent to the reactive amine creates a unique steric environment for cross-coupling reactions. The higher boiling point (281.2°C) relative to other isomers suggests distinct thermal stability profiles that may inform solvent selection and reaction temperature optimization during Buchwald-Hartwig amination, Ullmann coupling, or other C–N bond-forming methodologies .

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